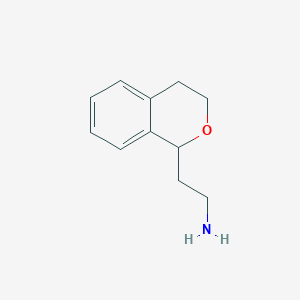

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine

描述

Chemical Structure and Properties 2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine (CAS: 27797-24-6) is a bicyclic organic compound featuring a benzopyran ring fused to an ethylamine group. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol . The benzopyran core consists of a benzene ring fused to a dihydropyran moiety, where the ethylamine substituent is attached at the 1-position of the benzopyran system.

Key physicochemical

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight: 177.24 g/mol

- SMILES: C1COC2=CC=CC=C2C1CCN

- InChIKey: AZWQRXWHQMSCPS-UHFFFAOYSA-N

The compound’s synthesis typically involves coupling reactions of benzopyran intermediates with ethylamine derivatives, as seen in analogous syntheses of structurally related amines .

属性

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMRYQXJHZILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time.

化学反应分析

Types of Reactions

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound is recognized for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit significant pharmacological effects, including:

- Antidepressant Activity : Studies have shown that modifications to the benzopyran moiety can lead to compounds with improved efficacy in treating mood disorders.

- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of derivatives of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine. The researchers synthesized several analogs and evaluated their activity using established animal models. The results demonstrated that certain derivatives significantly reduced depressive-like behavior compared to controls, indicating their potential as novel antidepressants.

| Compound | Activity (Behavioral Model) | Reference |

|---|---|---|

| Derivative A | Significant reduction in immobility time | |

| Derivative B | Moderate effect on locomotion | |

| Derivative C | No significant effect observed |

Material Science

Polymer Chemistry

The compound's amine functional group makes it suitable for use in the synthesis of polymers and copolymers. It can act as a curing agent or hardener in epoxy resins, enhancing the mechanical properties of the final product.

Case Study: Epoxy Resin Modification

Research conducted on the incorporation of this compound into epoxy formulations showed improved thermal stability and mechanical strength. The study involved comparing traditional curing agents with those containing this compound.

| Property | Traditional Agent | 2-(3,4-Dihydro...) Agent |

|---|---|---|

| Glass Transition Temp. | 60°C | 75°C |

| Tensile Strength | 50 MPa | 70 MPa |

Environmental Applications

Biodegradability Studies

Recent investigations have focused on the environmental impact of this compound. Its biodegradability was assessed through standard tests that measure the rate of breakdown in various environmental conditions.

Case Study: Biodegradability Testing

A study evaluated the biodegradability of this compound in soil and aquatic environments. Results indicated that under aerobic conditions, the compound degraded within 30 days, suggesting a favorable environmental profile.

| Environment | Time to Degradation | Methodology |

|---|---|---|

| Soil | 30 days | ISO 17556 |

| Aquatic | 45 days | OECD Test 301B |

作用机制

The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Benzopyran Derivatives

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine

- Molecular Formula: C₁₁H₁₅NO (identical to the target compound)

- Key Difference : The dihydro group is positioned on the 2H-benzopyran ring (vs. 1H in the target compound), altering the ring’s saturation and electronic properties.

- Impact : This positional isomerism may affect hydrogen-bonding capacity and steric interactions in biological systems .

1-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine Hydrochloride

Substituted Phenyl Ethylamines

Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethan-1-amine)

- Molecular Formula: C₁₀H₁₅NO₂

- Key Difference : Replaces the benzopyran ring with a 3,4-dimethoxyphenyl group.

- However, the lack of a fused bicyclic system reduces structural rigidity compared to benzopyran derivatives .

2-(2,3,4-Trimethoxyphenyl)ethan-1-amine

Heterocyclic Analogues

2-(4-Bromo-1H-indol-3-yl)ethan-1-amine

- Molecular Formula : C₁₀H₁₁BrN₂

- Key Difference : Indole ring replaces the benzopyran system, with a bromine substituent at the 4-position.

4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline

- Molecular Formula: C₁₃H₁₅NO

- Key Difference : Aniline group replaces the ethylamine, introducing a primary aromatic amine.

- Impact : Increased basicity and conjugation may affect solubility and reactivity in medicinal chemistry applications .

生物活性

2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine, also known by its CAS number 27797-24-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 27797-24-6

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, particularly in the following areas:

-

Neuropharmacology :

- The compound has been evaluated for its effects on serotonin receptors, which are critical in mood regulation and anxiety disorders. Its structural similarity to other benzopyran derivatives suggests potential as a serotonin receptor modulator .

- Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also influence serotonin levels in the brain .

- Antioxidant Activity :

- Antimicrobial Activity :

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

Study on Neuropharmacological Effects

A significant study focused on the synthesis and evaluation of related benzopyran compounds demonstrated that modifications in their structure could lead to enhanced activity at serotonin receptors. Researchers found that certain derivatives exhibited potent antagonistic effects on 5HT receptors, suggesting a pathway for developing new antidepressants .

Antioxidant Studies

In vitro assays have shown that related compounds exhibit strong antioxidant activity. For instance, a study reported that derivatives of benzopyran significantly reduced oxidative stress markers in neuronal cell lines . This suggests that this compound may similarly protect against oxidative damage.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine, and what intermediates are critical?

- Methodology : Synthesis typically involves condensation of 3,4-dihydro-1H-2-benzopyran derivatives with ethylamine precursors. Reductive amination or nucleophilic substitution may be employed, with intermediates like substituted benzopyran-carbaldehydes monitored via TLC or HPLC for purity .

- Validation : Intermediate characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm structural fidelity.

Q. How is the compound’s structural identity confirmed in academic settings?

- Methodology : Use a combination of H-NMR (to resolve aromatic protons and amine groups), C-NMR (for carbon backbone confirmation), and infrared spectroscopy (IR) to detect functional groups (e.g., amine N-H stretches). High-resolution mass spectrometry (HRMS) provides molecular formula validation .

- Reference Standards : Cross-reference spectral data with databases like NIST Chemistry WebBook for benzopyran derivatives .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) due to acute toxicity (oral, dermal) and respiratory irritation risks .

- Avoid skin contact; employ ethanol or isopropanol for decontamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Approach :

Perform comparative assays (e.g., receptor binding studies using 5-HT or opioid receptors) under standardized conditions .

Validate purity (>98% via HPLC) to exclude confounding effects from impurities .

Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm activity .

- Data Interpretation : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability .

Q. What analytical strategies are optimal for quantifying trace impurities in synthesized batches?

- Techniques :

- HPLC-DAD : Detect impurities at λ~255 nm (based on benzopyran’s UV absorption) .

- GC-MS : Identify volatile byproducts from synthesis (e.g., unreacted amines or solvents) .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

- Models :

- Rodent studies : Assess bioavailability via intravenous/oral administration, with plasma analysis via LC-MS/MS .

- Toxicity screening : Conduct acute toxicity tests (OECD 423) and histopathological examinations of liver/kidney tissues .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。